molecular formula C11H12ClN3 B2967557 N5-phenylpyridine-2,5-diamine hydrochloride CAS No. 1955524-40-9

N5-phenylpyridine-2,5-diamine hydrochloride

Cat. No.: B2967557
CAS No.: 1955524-40-9
M. Wt: 221.69
InChI Key: OQRARUWFVPWZLU-UHFFFAOYSA-N
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Description

N2-Phenylpyridine-2,5-diamine hydrochloride (CAS 26878-30-8), also referred to as 5-amino-2-(phenylamino)pyridine hydrochloride, is a pyridine derivative with two amine substituents at positions 2 and 5 of the aromatic ring. The phenyl group is attached to the nitrogen of the amine at position 2 (denoted as N2), forming a secondary amine. Its molecular formula is C11H11N3·HCl (molecular weight: ~221.69 g/mol). This compound is commonly utilized as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules due to its ability to participate in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

5-N-phenylpyridine-2,5-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.ClH/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9;/h1-8,14H,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRARUWFVPWZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CN=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-phenylpyridine-2,5-diamine hydrochloride typically involves the reaction of pyridine derivatives with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N5-phenylpyridine-2,5-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N5-phenylpyridine-2,5-diamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N5-phenylpyridine-2,5-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
N2-Phenylpyridine-2,5-diamine hydrochloride Phenyl at N2, amine at C5 C11H11N3·HCl 221.69 Drug intermediate; kinase inhibitor synthesis
N2-Methylpyridine-2,5-diamine hydrochloride Methyl at N2, amine at C5 C7H11N3·HCl 175.63 Simpler structure; reduced steric hindrance
N5-(3-Methoxyphenyl)pyridine-2,5-diamine hydrochloride 3-Methoxyphenyl at N5, amine at C2 C12H13N3O·HCl 265.71 Enhanced electron-donating effects; potential CNS applications
N-(5-Hydroxypyridin-2-yl)pivalamide Pivalamide at N2, hydroxyl at C5 C10H14N2O2 194.23 Increased hydrophilicity; metabolic stability

Functional and Pharmacological Differences

N5-(3-Methoxyphenyl): The methoxy group enhances electron density, possibly altering metabolic stability and CNS permeability . Hydroxyl and Pivalamide Groups: Increase hydrogen-bonding capacity and metabolic resistance, respectively, making such derivatives suitable for prodrug designs .

Substitution at N5 (e.g., 3-methoxyphenyl) may redirect biological activity toward neurological targets, as methoxy groups are common in blood-brain barrier-penetrant drugs .

Synthetic Utility :

  • N2-phenyl derivatives are often preferred in kinase inhibitor synthesis due to their planar aromatic structure, whereas methyl-substituted variants serve as cost-effective intermediates for exploratory chemistry .

Biological Activity

N5-phenylpyridine-2,5-diamine hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C11H12ClN3C_{11}H_{12}ClN_3 and a molecular weight of 225.69 g/mol. The compound features a pyridine ring substituted with both an amino group and a phenyl group, which contributes to its reactivity and potential biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and protein interactions. The compound's mechanism of action involves binding to specific molecular targets, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition of enzyme function or alteration of cellular signaling pathways.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes by binding to active sites
Protein InteractionsModulates protein functions through receptor interactions
Antimicrobial PropertiesDemonstrates potential antimicrobial effects

Synthesis Methods

Several methods exist for synthesizing this compound. These include:

  • Chemical Reactions :
    • Oxidation : The compound can be oxidized to form quinones or other derivatives.
    • Reduction : It can be reduced to generate amine derivatives.
    • Substitution : Nucleophilic substitution reactions can occur at the amino groups.
  • Common Reagents :
    • Oxidizing Agents : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
    • Reducing Agents : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits the activity of specific enzymes involved in metabolic pathways. The compound's binding affinity was measured using kinetic assays, revealing significant inhibition at low micromolar concentrations.

Case Study 2: Antimicrobial Activity

In vitro studies evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited bactericidal activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

This compound shares structural similarities with other compounds but stands out due to its unique substitution pattern on the pyridine ring. Here’s a comparison with notable analogs:

Compound NameMolecular FormulaUnique Features
N5,N5-Dimethylpyridine-2,5-diamineC7H11N3Dimethyl substitutions affecting polarity
2-Amino-3-pyridinamineC6H7N3Lacks phenyl group; simpler structure
4-AminopyridineC5H7N3Different reactivity due to position

This compound's dual amino functionality combined with the aromatic phenyl group provides unique pathways for synthesis and biological activity not found in simpler analogs .

Q & A

Q. What mechanistic insights explain its role in solid-state catalytic reactions?

  • Methodology : Use DFT calculations (Gaussian 09) to model transition states in Cu-catalyzed benzimidazole synthesis. Validate with kinetic studies (Arrhenius plots) and in situ DRIFTS to identify surface intermediates .

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